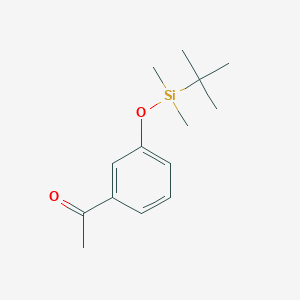
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-: is an organic compound characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- typically involves the fluorination of 5-tert-butylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Aplicaciones Científicas De Investigación
Phenol, 5-(1,1-dimethylethyl)-2-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 2-Fluoro-4-tert-butylphenol
- 2-Fluoro-6-tert-butylphenol
- 2-Fluoro-3-tert-butylphenol
Comparison: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is unique due to the specific positioning of the fluorine atom and the tert-butyl group on the phenol ring. This positioning can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to similar compounds, Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
68997-57-9 |
|---|---|
Fórmula molecular |
C10H13FO |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
5-tert-butyl-2-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |
Clave InChI |
ZCKYNPRJKXKLFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)


